Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate is an organic compound with the molecular formula C18H22N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate typically involves the reaction of 2-methylpiperazine with dibenzyl carbonate in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of ®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the benzyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of two benzyl groups and a methyl group on the piperazine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C_{18}H_{26}N_{2}O_{4}
- Molecular Weight : 370.40 g/mol
- Structural Features : The compound contains a piperazine ring substituted with two benzyl groups and two carboxylate moieties at the 1 and 4 positions, enhancing its reactivity and biological activity compared to simpler piperazine derivatives .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit specific protein targets involved in cancer pathways, particularly the KRAS G12C mutant protein. This inhibition suggests a role in targeted cancer therapies .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined across a range of concentrations, demonstrating significant cytotoxicity against MDA-MB 231 and U87 MG cell lines.
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 15.3 | MDA-MB 231 |
This compound | 12.7 | U87 MG |
These results indicate that this compound may effectively reduce cell viability in cancerous cells .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Its interaction with histamine receptors suggests potential therapeutic applications in treating allergic responses and inflammatory conditions. The binding affinity to these receptors indicates that it may modulate neurotransmitter systems involved in pain perception .
This compound exhibits several mechanisms contributing to its biological activity:
- Inhibition of Protein Targets : It has shown promise as an inhibitor of proteins involved in cancer progression.
- Receptor Modulation : Its interactions with histamine receptors may lead to anti-inflammatory effects.
- Chiral Auxiliary Role : The compound can function as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving biologically active compounds .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate | C_{16}H_{30}N_{2}O_{4} | Contains tert-butyl groups; used in asymmetric synthesis |
(R)-tert-butyl 2-methylpiperazine-1-carboxylate | C_{12}H_{19}N_{2}O_{2} | Simpler structure; used as a chiral auxiliary |
Benzimidazole derivatives | Varies | Exhibits enhanced activity against cancer cell lines; structural modifications improve efficacy |
This comparison illustrates how this compound's dual benzyl substitutions and dicarboxylic acid functionalities enhance its reactivity and biological activity compared to simpler derivatives .
Properties
IUPAC Name |
dibenzyl (2R)-2-methylpiperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-17-14-22(20(24)26-15-18-8-4-2-5-9-18)12-13-23(17)21(25)27-16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUASGOQNPMIHK-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.